An In-Depth Technical Guide to the Synthesis and Characterization of 6-chloro-1-methyl-1H-pyrazolo[3,4-b]pyridine
An In-Depth Technical Guide to the Synthesis and Characterization of 6-chloro-1-methyl-1H-pyrazolo[3,4-b]pyridine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis and characterization of the heterocyclic compound 6-chloro-1-methyl-1H-pyrazolo[3,4-b]pyridine. This molecule is a key building block in medicinal chemistry, valued for its role as a versatile intermediate in the development of various therapeutic agents. This document details a robust and efficient two-step synthetic pathway, commencing with the cyclocondensation of 5-amino-1-methylpyrazole to form the pyridinone intermediate, followed by a chlorination reaction. Each synthetic step is accompanied by a detailed, field-proven protocol. Furthermore, this guide outlines the full suite of analytical techniques required for the unambiguous characterization of the final product, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) spectroscopy, complete with expected data and interpretation.
Introduction: The Significance of the Pyrazolo[3,4-b]pyridine Scaffold
The pyrazolo[3,4-b]pyridine core is a privileged scaffold in medicinal chemistry, owing to its structural resemblance to purine nucleobases, which allows for its interaction with a wide array of biological targets.[1] This heterocyclic system is a constituent of numerous compounds exhibiting a broad spectrum of pharmacological activities, including but not limited to, antiviral, anticancer, and anti-inflammatory properties. The specific compound, 6-chloro-1-methyl-1H-pyrazolo[3,4-b]pyridine, serves as a crucial intermediate, with the chloro-substituent providing a reactive handle for further functionalization through nucleophilic substitution reactions, enabling the synthesis of diverse compound libraries for drug discovery programs.
Retrosynthetic Analysis and Synthetic Strategy
A logical and efficient retrosynthetic analysis of 6-chloro-1-methyl-1H-pyrazolo[3,4-b]pyridine points towards a two-step synthetic sequence. The primary disconnection is at the C-Cl bond, leading back to the corresponding pyridinone, 1-methyl-1H-pyrazolo[3,4-b]pyridin-6(7H)-one. This intermediate can then be retrosynthetically disconnected via a cyclocondensation reaction to its foundational precursors: 5-amino-1-methylpyrazole and a suitable three-carbon electrophilic synthon, such as a malonic acid derivative.
Figure 2: Overall synthetic workflow.
Step 1: Synthesis of 1-methyl-1H-pyrazolo[3,4-b]pyridin-6(7H)-one
This step involves the cyclocondensation of 5-amino-1-methylpyrazole with diethyl malonate in the presence of a strong base, such as sodium ethoxide. The reaction proceeds via an initial acylation of the amino group of the pyrazole by diethyl malonate, followed by an intramolecular Dieckmann-type condensation to form the pyridinone ring.
Experimental Protocol:
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Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet is charged with anhydrous ethanol.
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Base Preparation: Sodium metal is carefully added in small portions to the ethanol at room temperature to generate a solution of sodium ethoxide. The reaction is exothermic and should be performed with caution.
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Addition of Reactants: To the freshly prepared sodium ethoxide solution, 5-amino-1-methylpyrazole and diethyl malonate are added sequentially.
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Reaction Execution: The reaction mixture is heated to reflux and maintained at this temperature for several hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
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Work-up and Isolation: Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure. The residue is then dissolved in water and acidified with a suitable acid (e.g., acetic acid or dilute HCl) to precipitate the product. The solid is collected by filtration, washed with cold water, and dried to afford 1-methyl-1H-pyrazolo[3,4-b]pyridin-6(7H)-one. Further purification can be achieved by recrystallization from a suitable solvent like ethanol.
Step 2: Synthesis of 6-chloro-1-methyl-1H-pyrazolo[3,4-b]pyridine
The pyridinone intermediate is converted to the final chloro-derivative using a chlorinating agent, most commonly phosphorus oxychloride (POCl₃). This reaction proceeds via the formation of a phosphate ester intermediate which is then displaced by a chloride ion.
Experimental Protocol:
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Reaction Setup: A dry round-bottom flask is charged with 1-methyl-1H-pyrazolo[3,4-b]pyridin-6(7H)-one and an excess of phosphorus oxychloride.
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Reaction Execution: The mixture is heated to reflux for a few hours. The reaction should be carried out in a well-ventilated fume hood due to the corrosive and toxic nature of POCl₃. Progress is monitored by TLC.
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Work-up and Isolation: After completion, the excess POCl₃ is carefully removed by distillation under reduced pressure. The remaining residue is cooled in an ice bath and cautiously quenched by the slow addition of crushed ice and then neutralized with a base (e.g., saturated sodium bicarbonate solution or aqueous ammonia). This step is highly exothermic and should be performed with extreme care. The resulting aqueous mixture is then extracted with an organic solvent such as dichloromethane or ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield pure 6-chloro-1-methyl-1H-pyrazolo[3,4-b]pyridine.
Characterization of 6-chloro-1-methyl-1H-pyrazolo[3,4-b]pyridine
Unambiguous structural confirmation of the synthesized compound is achieved through a combination of spectroscopic methods.
Physical Properties
| Property | Value |
| Molecular Formula | C₇H₆ClN₃ |
| Molecular Weight | 167.60 g/mol |
| Appearance | Off-white to light yellow solid |
| CAS Number | 63725-52-0 |
¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. The expected chemical shifts for 6-chloro-1-methyl-1H-pyrazolo[3,4-b]pyridine are detailed below.
Expected ¹H NMR (500 MHz, CDCl₃) Data:
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~8.05 | d, J ≈ 2.5 Hz | 1H | H-5 |
| ~7.80 | s | 1H | H-3 |
| ~7.20 | d, J ≈ 2.5 Hz | 1H | H-4 |
| ~4.00 | s | 3H | N-CH₃ |
Expected ¹³C NMR (125 MHz, CDCl₃) Data:
| Chemical Shift (δ, ppm) | Assignment |
| ~152.0 | C-7a |
| ~148.0 | C-6 |
| ~140.0 | C-5 |
| ~135.0 | C-3 |
| ~115.0 | C-3a |
| ~110.0 | C-4 |
| ~35.0 | N-CH₃ |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. For 6-chloro-1-methyl-1H-pyrazolo[3,4-b]pyridine, the mass spectrum is expected to show the molecular ion peak (M⁺) and a characteristic isotopic peak (M+2) due to the presence of the chlorine atom in an approximate 3:1 ratio.
Expected Mass Spectrum Data (Electron Ionization, 70 eV):
| m/z | Assignment |
| 167 | [M]⁺ (with ³⁵Cl) |
| 169 | [M+2]⁺ (with ³⁷Cl) |
Common fragmentation pathways for pyrazolo[3,4-b]pyridines include the loss of HCN and cleavage of the pyridine ring. [2]
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in the molecule.
Expected FTIR Data (KBr pellet, cm⁻¹):
| Wavenumber (cm⁻¹) | Assignment |
| 3100-3000 | C-H stretching (aromatic) |
| 2950-2850 | C-H stretching (aliphatic, N-CH₃) |
| 1600-1450 | C=C and C=N stretching (aromatic rings) |
| ~1380 | C-H bending (N-CH₃) |
| ~800 | C-Cl stretching |
Safety Considerations
The synthesis of 6-chloro-1-methyl-1H-pyrazolo[3,4-b]pyridine involves the use of hazardous materials. Phosphorus oxychloride is highly corrosive and toxic, and reacts violently with water. All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn. The quenching of the chlorination reaction is highly exothermic and should be conducted with extreme caution in an ice bath.
Conclusion
This technical guide has detailed a reliable and efficient two-step synthesis of 6-chloro-1-methyl-1H-pyrazolo[3,4-b]pyridine, a key intermediate in medicinal chemistry. The provided protocols are based on established and robust chemical transformations. Furthermore, a comprehensive guide to the characterization of the final product using modern analytical techniques has been presented, providing researchers with the necessary information for its unambiguous identification and quality control. The versatile nature of this building block, coupled with the detailed synthetic and analytical procedures outlined herein, will undoubtedly facilitate its application in the discovery and development of new therapeutic agents.
References
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Donaire-Arias, A.; Montagut, A. M.; Puig de la Bellacasa, R.; Estrada-Tejedor, R.; Teixidó, J.; Borrell, J. I. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules2021 , 26(16), 4804. [Link]
-
Shuvalov, V. Y.; Vlasova, E. Y.; Kushnir, K. M.; Dar'in, D. V. New one-pot synthesis of 4-arylpyrazolo[3,4-b]pyridin-6-ones based on 5-aminopyrazoles and azlactones. Beilstein Archives2022 , 2022, 58. [Link]
-
Khakwani, S.; Aslam, S.; Mussadiq, S.; Shahi, M. N.; Perveen, N.; Rolim Bernardino, A. M.; Khan, M. A. Mass Spectrometry of Pyrazolo[3,4-b]pyrido[2',3'-b]-1,6-naphthyridines and Dipyrazolo[3,4-b];3',4'-h]-1,6-naphthyridines. Asian Journal of Chemistry2016 , 28(11), 2601-2604. [Link]
-
A mild and efficient synthesis of pyrazolo[3,4-b]pyridine-6(7H)-one derivatives via a three-component reaction of an aldehyde, Meldrum's acid and 3-methyl-1H-pyrazol-5-amine using recyclable polyethylene glycol (PEG)-400 as a reaction medium is described. Organic & Biomolecular Chemistry2013 , 11(34), 5767-5773. [Link]
-
What experimental procedure works best for chlorinating quinazolones using POCl3, POCl3/PCl5, SOCl2/cat. DMF? ResearchGate. [Link]
-
POCl3 mediated one-pot deoxygenative aromatization and electrophilic chlorination of dihydroxy-2-methyl-4-oxo-indeno[1,2-b]pyrroles. RSC Advances2018 , 8(63), 36043-36050. [Link]
